![molecular formula C28H26F6NO2P B14784024 [2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenyl]-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14784024.png)
[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenyl]-bis[4-(trifluoromethyl)phenyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a complex organic compound that features a phosphanyl group, trifluoromethyl groups, a methoxy group, and a dihydrooxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves multiple steps:
Formation of the dihydrooxazole ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative.
Introduction of the phosphanyl group: This step may involve the reaction of a suitable phosphine precursor with the dihydrooxazole intermediate.
Addition of trifluoromethyl groups: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions could target the trifluoromethyl groups or the dihydrooxazole ring.
Substitution: The compound can participate in substitution reactions, especially at the methoxy and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the trifluoromethyl groups or dihydrooxazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.
Materials Science:
Biology and Medicine
Pharmaceuticals: The compound could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Biological Probes: It may be used as a probe in biochemical assays to study molecular interactions and pathways.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex molecules or as an intermediate in industrial processes.
Mécanisme D'action
The mechanism by which (S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole exerts its effects would depend on its specific application. For example, as a ligand in catalysis, it would coordinate to a metal center, influencing the electronic and steric environment of the catalyst. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2-(bis(4-methylphenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole: Similar structure but with methyl groups instead of trifluoromethyl groups.
(S)-2-(2-(bis(4-chlorophenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole: Similar structure but with chlorophenyl groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in (S)-2-(2-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-5-methoxyphenyl)-4-(tert-butyl)-4,5-dihydrooxazole imparts unique electronic properties, such as increased lipophilicity and electron-withdrawing effects, which can significantly influence its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C28H26F6NO2P |
|---|---|
Poids moléculaire |
553.5 g/mol |
Nom IUPAC |
[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenyl]-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C28H26F6NO2P/c1-26(2,3)24-16-37-25(35-24)22-15-19(36-4)9-14-23(22)38(20-10-5-17(6-11-20)27(29,30)31)21-12-7-18(8-13-21)28(32,33)34/h5-15,24H,16H2,1-4H3 |
Clé InChI |
BBLLHBILMMVAIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)OC)P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B14783947.png)
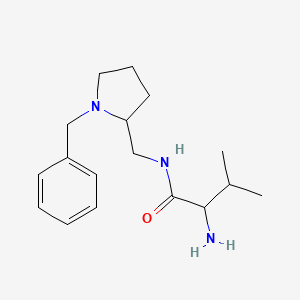
![2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14783959.png)
![2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol](/img/structure/B14783965.png)
![4-[4-[4-[4-[[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14783976.png)
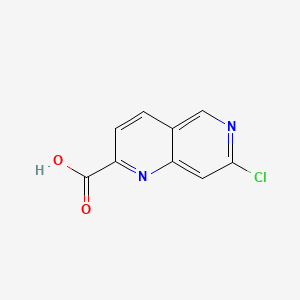
![4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate](/img/structure/B14783987.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14783995.png)
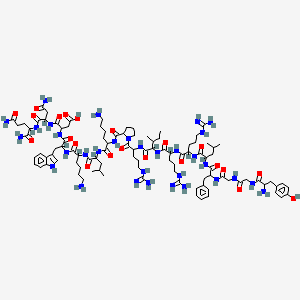
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14784011.png)
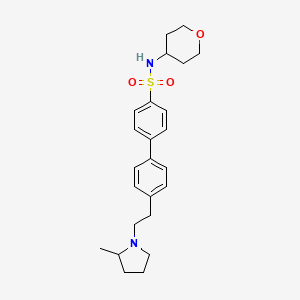
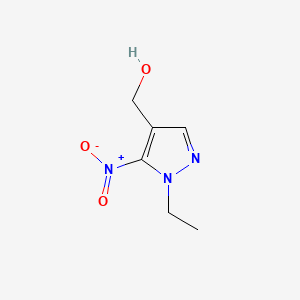
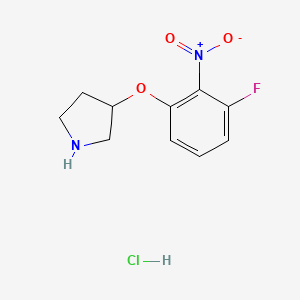
![N-{3-[3-(Dimethylamino)propyl]-5-(Trifluoromethyl)phenyl}-4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-Yl)amino]benzamide](/img/structure/B14784046.png)
